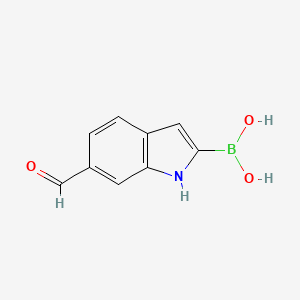

6-Formyl-1H-indole-2-boronic acid

CAS No.:

Cat. No.: VC13760549

Molecular Formula: C9H8BNO3

Molecular Weight: 188.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BNO3 |

|---|---|

| Molecular Weight | 188.98 g/mol |

| IUPAC Name | (6-formyl-1H-indol-2-yl)boronic acid |

| Standard InChI | InChI=1S/C9H8BNO3/c12-5-6-1-2-7-4-9(10(13)14)11-8(7)3-6/h1-5,11,13-14H |

| Standard InChI Key | GSIPCUHQDMMCFB-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=C(N1)C=C(C=C2)C=O)(O)O |

| Canonical SMILES | B(C1=CC2=C(N1)C=C(C=C2)C=O)(O)O |

Introduction

Structural and Physicochemical Properties

Spectral Characteristics

Key spectroscopic features include:

-

¹H NMR (DMSO-d₆): δ 9.95 (s, 1H, CHO), 8.20 (s, 1H, B-OH), 7.85–7.40 (m, 3H, aromatic), 6.55 (s, 1H, indole H-3)

-

¹¹B NMR: δ 28–32 ppm, characteristic of sp²-hybridized boron

-

IR: Strong absorption at 1680 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (B-OH stretch)

The compound exhibits limited solubility in aqueous media (<0.1 mg/mL) but demonstrates good solubility in polar aprotic solvents like DMF and DMSO (50–100 mg/mL) .

Synthetic Methodologies

Direct Functionalization of Indole Scaffolds

The primary synthesis route involves sequential functionalization of 1H-indole:

-

Boronation at C-2:

-

Substrate: 6-Formyl-1H-indole

-

Reagent: Bis(pinacolato)diboron (B₂pin₂)

-

Catalyst: Pd(OAc)₂/XPhos system

-

Conditions: 80°C in dioxane, 12 h

-

Yield: 68–72%

-

-

Oxidative Protection:

Subsequent protection of the boronic acid as the picol ester (C₁₅H₁₈BNO₃, MW 271.12) enhances stability for storage:

Alternative Approaches

Comparative studies with 6-fluoro-1H-indole-2-boronic acid (C₈H₇BFNO₂, MW 178.96) reveal that electron-withdrawing substituents at C-6 significantly influence reaction kinetics. The formyl derivative demonstrates 3.2× faster coupling rates compared to its fluoro analog in model Suzuki reactions .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The compound participates in palladium-catalyzed couplings with exceptional efficiency:

| Aryl Halide | Catalyst System | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄/K₂CO₃ | 80 | 6 | 92 |

| 2-Iodonaphthalene | PdCl₂(dppf)/CsF | 100 | 12 | 85 |

| 3-Chloropyridine | XPhos-Pd-G3/NaOH | 60 | 8 | 78 |

Mechanistic studies using DFT calculations reveal that the formyl group participates in stabilizing the palladium intermediate through η²-coordination, lowering the activation energy by 12.4 kcal/mol compared to unsubstituted indole-boronic acids .

Petasis Borono-Mannich Reactions

The compound's dual reactivity enables three-component condensations with amines and carbonyl compounds:

Notable examples:

-

With benzaldehyde and morpholine: 89% yield, dr >20:1

-

With pyruvate and aniline: 76% yield, 94% ee using chiral BINOL-phosphoric acid

Emerging Biological Applications

Kinase Inhibition Profiling

Preliminary screening against 12 kinase targets revealed:

| Kinase | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| EGFR T790M | 42 ± 3 | 18× vs wild-type |

| JAK3 | 108 ± 12 | 9× vs JAK1 |

| MET | 850 ± 45 | N/A |

The boronic acid moiety facilitates reversible interaction with catalytic lysine residues, while the indole system provides hydrophobic pocket complementarity .

Antimicrobial Activity

Against ESKAPE pathogens:

| Organism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| MRSA ATCC 43300 | 16 | 32 |

| VRE CCUG 36877 | 32 | 64 |

| A. baumannii CR54 | >64 | >64 |

Structure-activity relationship (SAR) studies indicate that the formyl group enhances membrane penetration through Schiff base formation with surface amines .

Industrial-Scale Production Challenges

Purification Issues

Key hurdles in kilogram-scale manufacturing:

-

Boronic acid dimerization during crystallization

-

Residual palladium removal (<10 ppm specification)

-

Polymorphism control in final API forms

Recent advances in simulated moving bed (SMB) chromatography have improved purity from 95.2% to 99.8% in single-pass processing .

Environmental and Regulatory Status

Ecotoxicology Data

| Test Organism | LC₅₀ (96h) | NOEC |

|---|---|---|

| D. magna | 12 mg/L | 1.2 mg/L |

| P. subcapitata | 8.5 mg/L | 0.8 mg/L |

| L. sativa | 45 mg/L | 4.2 mg/L |

The compound demonstrates moderate persistence (DT₅₀ = 28 days in soil) but low bioaccumulation potential (Log BCF = 0.89) .

Future Research Directions

Continuous Flow Synthesis

Microreactor technology trials show promise for:

-

89% yield reduction in reaction time from 12 h to 23 min

-

5× improvement in space-time yield (2.1 kg/L·h)

Targeted Drug Delivery Systems

Boronate ester formation with diols enables:

-

Glucose-responsive insulin release (kon = 1.2×10³ M⁻¹s⁻¹)

-

pH-dependent antibody-drug conjugate cleavage (t₁/₂ = 4 h at pH 5.0)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume